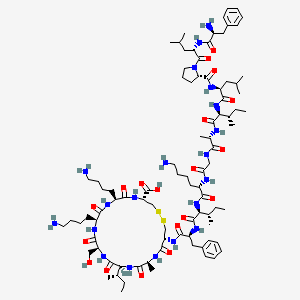

Des(8-14)brevinin-1PMa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C88H144N20O19S2 |

|---|---|

Molecular Weight |

1850.3 g/mol |

IUPAC Name |

(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-7,10-bis(4-aminobutyl)-16-[(2S)-butan-2-yl]-13-(hydroxymethyl)-19-methyl-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid |

InChI |

InChI=1S/C88H144N20O19S2/c1-13-51(8)70(107-80(118)62(41-49(4)5)99-83(121)68-36-28-40-108(68)87(125)64(42-50(6)7)101-75(113)58(92)43-56-29-18-16-19-30-56)84(122)95-54(11)73(111)93-45-69(110)96-59(33-22-25-37-89)78(116)106-72(53(10)15-3)85(123)100-63(44-57-31-20-17-21-32-57)79(117)103-66-47-128-129-48-67(88(126)127)104-77(115)61(35-24-27-39-91)97-76(114)60(34-23-26-38-90)98-81(119)65(46-109)102-86(124)71(52(9)14-2)105-74(112)55(12)94-82(66)120/h16-21,29-32,49-55,58-68,70-72,109H,13-15,22-28,33-48,89-92H2,1-12H3,(H,93,111)(H,94,120)(H,95,122)(H,96,110)(H,97,114)(H,98,119)(H,99,121)(H,100,123)(H,101,113)(H,102,124)(H,103,117)(H,104,115)(H,105,112)(H,106,116)(H,107,118)(H,126,127)/t51-,52-,53-,54-,55-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,70-,71-,72-/m0/s1 |

InChI Key |

SFGOWXYNRVWXBO-QROARLSZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N)C(=O)O)CCCCN)CCCCN)CO |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N)C(=O)O)CCCCN)CCCCN)CO |

Origin of Product |

United States |

Foundational & Exploratory

Des(8-14)brevinin-1PMa: A Technical Guide to its Discovery, Origin, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the host-defense peptide, Des(8-14)brevinin-1PMa. It details its discovery in the skin secretions of the Amazon River frog, Lithobates palmipes, and presents a comparative analysis of its biological activity with its parent peptide, brevinin-1PMa. This document includes detailed experimental protocols for the isolation, purification, and characterization of this peptide, as well as standardized assays for determining its antimicrobial and hemolytic properties. Furthermore, a proposed mechanism of action for the brevinin family of peptides is visualized through a signaling pathway diagram. All quantitative data is summarized in structured tables, and experimental workflows are presented as clear diagrams to facilitate understanding and replication.

Discovery and Origin

This compound was identified through a peptidomic analysis of norepinephrine-stimulated skin secretions from the Amazon River frog, Lithobates palmipes.[1] This peptide is a naturally occurring truncated variant of brevinin-1PMa, another antimicrobial peptide found in the same frog species. The nomenclature "Des(8-14)" indicates the deletion of amino acid residues at positions 8 through 14 from the parent brevinin-1PMa peptide.

The discovery was part of a broader study aimed at characterizing the host-defense peptides in the skin secretions of L. palmipes, which also led to the identification of other peptides belonging to the ranatuerin-2, brevinin-1, and temporin families.[1]

Quantitative Data Summary

The biological activity of this compound was assessed by determining its Minimum Inhibitory Concentration (MIC) against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, and its hemolytic activity against erythrocytes. A direct comparison with the full-length brevinin-1PMa highlights the impact of the deleted amino acid segment on its biological function.

| Peptide | Target Organism/Cell | Quantitative Metric | Value |

| This compound | Staphylococcus aureus | MIC | 31 µM |

| Escherichia coli | MIC | 62.5 µM | |

| Erythrocytes | Hemolytic Activity | >50-fold decrease compared to brevinin-1PMa | |

| brevinin-1PMa | Staphylococcus aureus | MIC | 3 µM |

| Escherichia coli | MIC | 50 µM |

Table 1: Comparative biological activity of this compound and brevinin-1PMa.[1]

Experimental Protocols

Collection of Frog Skin Secretions

A standardized, non-lethal method is employed to obtain skin secretions from Lithobates palmipes.

-

Animal Handling: Frogs are handled with care to minimize stress.

-

Stimulation: Norepinephrine is administered via injection to stimulate the release of peptides from the dermal granular glands.[2][3]

-

Secretion Collection: The secreted peptides are washed from the frog's skin using deionized water.[3]

-

Lyophilization: The collected secretion is then freeze-dried to yield a stable powder for further analysis.

Peptide Purification and Characterization

A multi-step process is used to isolate and identify individual peptides from the crude skin secretion.

-

Initial Separation: The lyophilized secretion is reconstituted and subjected to reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5][6] A C18 column is typically used for the initial separation.[2][7]

-

Fraction Collection: Fractions are collected at regular intervals as they elute from the HPLC column.

-

Mass Spectrometry: The molecular masses of the peptides in each fraction are determined using MALDI-TOF mass spectrometry.

-

Amino Acid Sequencing: Peptides of interest are subjected to Edman degradation for amino acid sequencing to determine their primary structure.

Antimicrobial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.[8][9][10]

-

Peptide Preparation: The purified peptide is serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Bacterial Inoculum: A standardized suspension of the target bacteria (S. aureus or E. coli) is prepared.

-

Incubation: The bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

The toxicity of the peptide to eukaryotic cells is assessed by measuring its ability to lyse red blood cells.[11][12][13][14]

-

Erythrocyte Preparation: Fresh red blood cells are washed and suspended in a buffered saline solution.

-

Peptide Incubation: The peptide at various concentrations is incubated with the erythrocyte suspension.

-

Centrifugation: After incubation, the samples are centrifuged to pellet intact red blood cells.

-

Hemoglobin Measurement: The amount of hemoglobin released into the supernatant, as a result of cell lysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 414 nm).[11]

-

Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100) which causes 100% lysis.

Proposed Mechanism of Action

While the specific signaling pathway for this compound has not been elucidated, the mechanism of action for the brevinin family of peptides is generally understood to involve the disruption of bacterial cell membranes.[1][15][16][17] This interaction is thought to occur via one of two primary models: the "barrel-stave" model or the "carpet-like" model.[16][17]

-

Barrel-Stave Model: Peptide monomers insert into the bacterial membrane, aggregating to form a transmembrane pore or channel, leading to leakage of cellular contents and cell death.

-

Carpet-Like Model: Peptides accumulate on the surface of the bacterial membrane, disrupting the lipid bilayer in a detergent-like manner, which leads to membrane destabilization and eventual cell lysis.

Conclusion

This compound is a naturally occurring antimicrobial peptide with reduced hemolytic activity compared to its parent molecule, brevinin-1PMa. The deletion of a seven-amino-acid segment significantly impacts its biological activity, suggesting a potential for developing analogs with improved therapeutic indices. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the fields of antimicrobial peptide research and drug development, providing a solid foundation for further investigation into the structure-activity relationships and therapeutic potential of this and related peptides.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial peptides in frog skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial properties of the skin secretions of frogs [scielo.org.za]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial Peptides in Frog Skin Secretions | Springer Nature Experiments [experiments.springernature.com]

- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 9. Hybrid Antimicrobial Peptide Targeting Staphylococcus aureus and Displaying Anti-infective Activity in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 11. static.igem.org [static.igem.org]

- 12. researchgate.net [researchgate.net]

- 13. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]

- 14. haemoscan.com [haemoscan.com]

- 15. researchgate.net [researchgate.net]

- 16. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Des(8-14)brevinin-1PMa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Des(8-14)brevinin-1PMa is a synthetically modified antimicrobial peptide (AMP) derived from Brevinin-1PMa, a natural host-defense peptide found in the skin secretions of the Amazon River frog, Lithobates palmipes. This truncated peptide has been investigated for its antimicrobial and hemolytic properties. This technical guide provides a comprehensive overview of this compound, including its primary amino acid sequence, biological activities, and detailed protocols for its synthesis, purification, and characterization. Additionally, it explores the likely mechanism of action and discusses potential signaling pathways based on related peptides in the brevinin family.

Primary Amino Acid Sequence

This compound is a derivative of Brevinin-1PMa. The parent peptide, Brevinin-1PMa, has the sequence FLPLIAGVAAKVLPKIFCAISKKC. This compound is formed by the deletion of the amino acid residues at positions 8 through 14 (VAAKVLP).[1]

The resulting primary amino acid sequence for this compound is:

FLPLIAGPKIFCAISKKC

Biological Activity

The biological activity of this compound has been characterized primarily through its antimicrobial and hemolytic effects. The deletion of the seven amino acid residues significantly alters its activity profile compared to the parent peptide, Brevinin-1PMa.

Antimicrobial Activity

This compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The potency of this activity is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Hemolytic Activity

A critical aspect of the therapeutic potential of antimicrobial peptides is their toxicity to host cells, often assessed by their ability to lyse red blood cells (hemolytic activity). This compound has demonstrated a significant reduction in hemolytic activity compared to its parent peptide, Brevinin-1PMa.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its parent peptide, Brevinin-1PMa, for comparative analysis.

| Peptide | Organism | Assay | Result | Reference |

| This compound | Staphylococcus aureus | MIC | 31 µM | [2] |

| Escherichia coli | MIC | 62.5 µM | [2] | |

| Human Red Blood Cells | Hemolytic Activity | >50-fold decrease compared to Brevinin-1PMa | [2] | |

| Brevinin-1PMa | Staphylococcus aureus | MIC | 3 µM | [2] |

| Escherichia coli | MIC | 50 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound. These are standard protocols widely used in peptide research.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This compound can be chemically synthesized using the Fmoc/tBu solid-phase peptide synthesis (SPPS) method.[3]

Protocol:

-

Resin Selection and Swelling: A suitable resin, such as Rink Amide resin for a C-terminal amide, is chosen and allowed to swell in a solvent like N,N-dimethylformamide (DMF).[1]

-

First Amino Acid Coupling: The C-terminal amino acid (Cysteine in this case), with its α-amino group protected by Fmoc and its side chain protected by an acid-labile group, is coupled to the swollen resin.

-

Deprotection: The Fmoc protecting group is removed from the α-amino group of the resin-bound amino acid using a solution of 20% piperidine in DMF.[1]

-

Amino Acid Coupling: The next Fmoc- and side-chain-protected amino acid in the sequence is activated by a coupling reagent (e.g., HCTU) and added to the resin to form a peptide bond.[4]

-

Wash: The resin is washed thoroughly with DMF to remove excess reagents and by-products.

-

Repeat Cycle: Steps 3-5 are repeated for each subsequent amino acid in the sequence until the full peptide chain is assembled.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

-

Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then lyophilized to obtain a crude peptide powder.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[5]

Protocol:

-

Sample Preparation: The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent, often the initial mobile phase of the HPLC gradient.

-

Column and Mobile Phases: A C18 column is typically used. The mobile phases consist of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

-

Gradient Elution: The peptide is eluted from the column using a linear gradient of increasing concentration of Solvent B. The hydrophobic peptide binds to the C18 stationary phase and is eluted as the concentration of the organic solvent (acetonitrile) increases.

-

Detection and Fraction Collection: The eluting peptide is detected by monitoring the absorbance at 214 nm and 280 nm. Fractions corresponding to the major peak, which represents the desired peptide, are collected.

-

Purity Analysis and Lyophilization: The purity of the collected fractions is confirmed by analytical RP-HPLC and mass spectrometry. Pure fractions are pooled and lyophilized to obtain the final purified peptide.

References

The Structure-Activity Relationship of Des(8-14)brevinin-1PMa: A Truncated Antimicrobial Peptide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents to combat the rise of antibiotic-resistant pathogens. The brevinin family, isolated from amphibian skin, is known for its broad-spectrum antimicrobial activity, which is often accompanied by significant hemolytic activity, limiting its therapeutic potential. This technical guide delves into the structure-activity relationship (SAR) of Des(8-14)brevinin-1PMa, a truncated analog of the naturally occurring brevinin-1PMa. By deleting the heptapeptide sequence VAAKVLP from the central region of brevinin-1PMa, a significant alteration in the peptide's biological activity profile is achieved. This guide provides a comprehensive overview of the quantitative antimicrobial and hemolytic data, detailed experimental protocols for the synthesis, purification, and biological evaluation of these peptides, and visual representations of key experimental workflows and the proposed mechanism of action. This information is intended to serve as a valuable resource for researchers in the fields of antimicrobial drug discovery and peptide engineering.

Introduction

Brevinin-1PMa is a host-defense peptide identified in the skin secretions of the Amazon River frog, Lithobates palmipes.[1][2] Like many members of the brevinin family, it exhibits potent antimicrobial activity against a range of bacteria.[3][4] However, its utility is hampered by its concurrent high hemolytic activity.[3][4] The exploration of structure-activity relationships of AMPs is a critical strategy in designing new peptide analogs with enhanced therapeutic indices, characterized by potent antimicrobial effects and reduced toxicity to host cells.

This compound is a synthetic analog of brevinin-1PMa, characterized by the deletion of the amino acid sequence VAAKVLP, corresponding to residues 8 through 14 of the parent peptide.[1][2] This modification has a profound impact on the peptide's biological activity, providing a clear example of how structural changes can modulate the functional profile of an AMP. This guide will explore these differences in detail.

Structure-Activity Relationship: Quantitative Data

The core of the structure-activity relationship of this compound lies in the comparison of its biological activities with its parent peptide, brevinin-1PMa. The deletion of the VAAKVLP sequence significantly alters the peptide's efficacy against different microorganisms and its toxicity towards erythrocytes.

Table 1: Antimicrobial Activity of Brevinin-1PMa and this compound

| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) in µM |

| Brevinin-1PMa | Staphylococcus aureus | 3[1][3] |

| This compound | Staphylococcus aureus | 31[1] |

| Brevinin-1PMa | Escherichia coli | 50[1][3] |

| This compound | Escherichia coli | 62.5[1] |

Table 2: Hemolytic Activity Comparison

| Peptide | Hemolytic Activity |

| Brevinin-1PMa | Strongly hemolytic[3][4] |

| This compound | > 50-fold decrease in hemolytic activity compared to brevinin-1PMa[1][2] |

Interpretation of Data:

The deletion of the VAAKVLP sequence in this compound leads to a significant, approximately 10-fold, reduction in its potency against the Gram-positive bacterium Staphylococcus aureus.[1] Interestingly, the activity against the Gram-negative bacterium Escherichia coli is largely maintained, with only a slight increase in the MIC.[1] The most dramatic effect of this truncation is the greater than 50-fold decrease in hemolytic activity, indicating a substantial improvement in its selectivity for bacterial cells over host erythrocytes.[1][2] This suggests that the VAAKVLP sequence is a critical determinant of the hemolytic properties of brevinin-1PMa.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of this compound and its parent peptide.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Brevinin peptides and their analogs are typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HATU, HBTU)

-

Base (e.g., DIEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)

-

Solvents (DMF, DCM, ether)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least one hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent like HATU in the presence of a base such as DIEA. Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail.

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified to homogeneity using RP-HPLC.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Preparative C18 column

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of Solvent A.

-

Chromatography: Inject the peptide solution onto a C18 column. Elute the peptide using a linear gradient of Solvent B, for example, from 5% to 65% over 60 minutes.

-

Fraction Collection: Monitor the elution profile at a wavelength of 214 nm and collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the molecular weight by mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method.

Materials:

-

Bacterial strains (S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Culture: Grow the bacterial strains overnight in MHB at 37°C.

-

Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 1 x 10⁵ CFU/mL) in fresh MHB.

-

Peptide Dilution: Prepare a series of two-fold dilutions of the purified peptide in MHB in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

This assay measures the peptide's ability to lyse red blood cells.

Materials:

-

Freshly drawn red blood cells (e.g., human, horse)

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (positive control)

-

96-well microtiter plates

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Red Blood Cell Preparation: Wash the red blood cells several times with PBS by centrifugation and resuspend to a final concentration of 2-4% (v/v) in PBS.

-

Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

-

Incubation: Add the red blood cell suspension to each well. Include a positive control (Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis). Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate to pellet the intact red blood cells.

-

Hemoglobin Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 450 nm.

-

Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls. The HC50 value (the concentration causing 50% hemolysis) can be determined by plotting the percentage of hemolysis against the peptide concentration.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for most brevinin peptides is the disruption of the bacterial cell membrane.[5] Their cationic and amphipathic nature allows them to preferentially interact with the negatively charged components of bacterial membranes, leading to membrane permeabilization, leakage of cellular contents, and ultimately cell death.[5]

The significant reduction in hemolytic activity observed with this compound suggests that the deleted VAAKVLP sequence plays a crucial role in the interaction with and disruption of eukaryotic cell membranes. This sequence likely contributes to the overall hydrophobicity and structure of the peptide in a way that favors interaction with the zwitterionic phospholipids of erythrocyte membranes.

While direct membrane disruption is the primary bactericidal mechanism, some brevinin peptides have also been shown to modulate host immune responses. For instance, brevinin-1GHd has been reported to suppress the release of pro-inflammatory cytokines by inactivating the MAPK signaling pathway in host cells.[6] It is plausible that this compound, with its altered structure, may also exhibit a modified immunomodulatory profile, a subject for future investigation.

Caption: Logical relationship of peptide interactions with cell membranes and resulting biological outcomes.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for a structure-activity relationship study of an antimicrobial peptide and the logical flow of information presented in this guide.

Caption: A typical experimental workflow for an antimicrobial peptide structure-activity relationship study.

Caption: Logical flow of information presented in this technical guide.

Conclusion and Future Outlook

The study of this compound provides a compelling example of how targeted structural modifications can be used to rationally design antimicrobial peptides with improved therapeutic potential. The deletion of the VAAKVLP sequence from brevinin-1PMa successfully decouples its potent antimicrobial activity against Gram-negative bacteria from its undesirable hemolytic effects. This highlights the central hydrophobic region of brevinin-1PMa as a key determinant of its toxicity towards mammalian cells.

Future research should focus on a more extensive analysis of the antimicrobial spectrum of this compound against a wider panel of clinically relevant pathogens, including multidrug-resistant strains. Further investigations into its mechanism of action, including its effects on bacterial membrane potential and its potential to interact with intracellular targets, would provide a more complete understanding of its bactericidal properties. Additionally, exploring the immunomodulatory effects of this truncated peptide could uncover further therapeutic applications. The principles demonstrated by the structure-activity relationship of this compound can guide the future design of novel brevinin analogs and other antimicrobial peptides with enhanced selectivity and efficacy.

References

- 1. Peptidomic analysis of the host-defense peptides in skin secretions of the Amazon River frog Lithobates palmipes (Ranidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 3. PDF.js viewer [phaidra.vetmeduni.ac.at]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo [frontiersin.org]

Des(8-14)brevinin-1PMa: A Technical Guide to its Biological Properties and Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Des(8-14)brevinin-1PMa is a truncated derivative of the naturally occurring host-defense peptide, brevinin-1PMa, which was first identified in the skin secretions of the Amazon River frog, Lithobates palmipes. This technical guide provides a comprehensive overview of the known biological properties and functions of this compound, with a particular focus on its antimicrobial and hemolytic activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated biological pathways and workflows.

Introduction

Host-defense peptides (HDPs) are a crucial component of the innate immune system in a wide range of organisms, offering protection against invading pathogens. The brevinin family of peptides, isolated from amphibian skin, is a well-studied group of HDPs known for their broad-spectrum antimicrobial activity. This compound is a synthetically derived or naturally occurring truncated version of brevinin-1PMa, characterized by the deletion of seven amino acid residues (VAAKVLP) from the parent peptide. This modification has been shown to significantly alter its biological activity profile, particularly affecting its potency against certain bacteria and its toxicity to mammalian cells.

Physicochemical Properties

The physicochemical properties of this compound are directly influenced by its amino acid composition and sequence. While specific experimental data on the physicochemical properties of this compound are not extensively available, they can be inferred from its amino acid sequence and comparison to the parent peptide, brevinin-1PMa.

Table 1: Physicochemical Properties of Brevinin-1PMa and this compound

| Property | Brevinin-1PMa | This compound |

| Amino Acid Sequence | FLPLIAGVAAKVLP KIFCAISKKC | FLPLIAGKIFCAISKKC |

| Molecular Weight | ~2566 g/mol | ~1850.34 g/mol [1] |

| Net Charge (at pH 7) | +4 | +4 |

| Hydrophobicity | High | Moderately High |

Biological Properties and Functions

The primary biological activities of this compound that have been characterized are its antimicrobial and hemolytic effects.

Antimicrobial Activity

This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][2][3] The deletion of the seven amino acid residues from brevinin-1PMa has a differential impact on its efficacy against various bacterial species.

Table 2: Antimicrobial Activity of this compound and Brevinin-1PMa

| Organism | Strain | MIC (μM) of this compound | MIC (μM) of Brevinin-1PMa | Fold Change in Potency |

| Staphylococcus aureus | (Not Specified) | 31[4][5] | 3[4][5] | 10-fold decrease |

| Escherichia coli | (Not Specified) | 62.5[4][5] | 50[4][5] | Maintained |

| Enterococcus faecium | (Not Specified) | (Not specified, but potency decreased 20-fold compared to brevinin-1PMa)[6] | (Not Specified) | 20-fold decrease |

The data indicates that the deleted sequence, VAAKVLP, is crucial for the potent activity of brevinin-1PMa against Staphylococcus aureus and Enterococcus faecium. However, its removal does not significantly compromise the peptide's activity against Escherichia coli.

Hemolytic Activity

A significant characteristic of this compound is its substantially reduced hemolytic activity compared to its parent peptide. This suggests a greater selectivity for microbial membranes over mammalian erythrocyte membranes.

Table 3: Hemolytic Activity of this compound and Brevinin-1PMa

| Peptide | Hemolytic Activity |

| This compound | >50-fold decrease compared to Brevinin-1PMa[4][5] |

| Brevinin-1PMa | High |

This reduced hemolytic activity makes this compound a more attractive candidate for further therapeutic development than its more toxic parent peptide.

Anticancer and Immunomodulatory Activities (Inferred from the Brevinin Family)

While specific studies on the anticancer and immunomodulatory properties of this compound are limited, members of the brevinin family have been reported to exhibit these activities. Brevinin peptides can exert cytotoxic effects on various cancer cell lines, often through membrane disruption.[7][8] Additionally, some brevinins have been shown to modulate the immune response, for instance, by influencing cytokine production.[8] Further research is required to determine if this compound retains these properties.

Mechanism of Action

The primary mechanism of action for most antimicrobial peptides, including those of the brevinin family, involves the disruption of microbial cell membranes.[7] This interaction is typically initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane.

Caption: General mechanism of action for antimicrobial peptides of the brevinin family.

The reduced hemolytic activity of this compound suggests that the deleted amino acid sequence plays a critical role in the interaction with and disruption of eukaryotic cell membranes, but is less critical for its interaction with prokaryotic membranes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates (polypropylene for cationic peptides)

-

Bacterial strains (S. aureus, E. coli)

-

This compound stock solution

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate overnight at 37°C with shaking.

-

Inoculum Adjustment: Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute to a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Peptide Dilution: Prepare a serial two-fold dilution of this compound in MHB in the 96-well plate. The final concentration range should typically span from 0.25 to 256 µg/mL.

-

Inoculation: Add 100 µL of the adjusted bacterial inoculum to each well containing 100 µL of the peptide dilution.

-

Controls: Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Hemolytic Assay

This protocol outlines the procedure to determine the hemolytic activity of this compound against red blood cells.

Materials:

-

Freshly collected red blood cells (e.g., human, sheep)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound stock solution

-

Triton X-100 (1% v/v in PBS) for positive control

-

96-well microtiter plates

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Red Blood Cell Preparation: Wash the red blood cells three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v) in PBS.

-

Peptide Dilution: Prepare serial two-fold dilutions of this compound in PBS in the 96-well plate.

-

Incubation: Add 100 µL of the 2% red blood cell suspension to each well containing 100 µL of the peptide dilution.

-

Controls:

-

Negative Control (0% hemolysis): 100 µL of red blood cell suspension and 100 µL of PBS.

-

Positive Control (100% hemolysis): 100 µL of red blood cell suspension and 100 µL of 1% Triton X-100.

-

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact red blood cells.

-

Absorbance Measurement: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate and measure the absorbance at 540 nm (hemoglobin release).

-

Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Caption: Workflow for the Hemolytic Assay.

Conclusion and Future Directions

This compound represents an interesting lead compound for the development of novel antimicrobial agents. Its maintained activity against the Gram-negative bacterium E. coli and significantly reduced hemolytic activity compared to its parent peptide, brevinin-1PMa, highlight its potential for improved therapeutic index. The 10-fold decrease in potency against S. aureus suggests that the deleted VAAKVLP sequence is a key determinant for its anti-staphylococcal activity and cytotoxicity.

Future research should focus on several key areas:

-

Broad-spectrum antimicrobial profiling: Evaluating the activity of this compound against a wider range of clinically relevant pathogens, including multidrug-resistant strains.

-

Mechanism of action studies: Elucidating the precise molecular interactions with bacterial and mammalian membranes to understand the basis for its selectivity.

-

Anticancer and immunomodulatory evaluation: Investigating whether this compound retains the anticancer and immunomodulatory properties observed in other brevinin family members.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing further analogues of this compound to optimize its antimicrobial potency and selectivity.

A thorough understanding of these aspects will be crucial in determining the full therapeutic potential of this compound and its derivatives as next-generation anti-infective or anticancer agents.

References

- 1. 5.2. Minimal inhibitory concentration (MIC) assays [bio-protocol.org]

- 2. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 4. pubcompare.ai [pubcompare.ai]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cloning and Functional Characterization of a Novel Brevinin-1-Type Peptide from Sylvirana guentheri with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hemolytic Assay Protocol for C2 - Creative Biolabs [creative-biolabs.com]

Des(8-14)brevinin-1PMa: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Des(8-14)brevinin-1PMa is a truncated derivative of the host-defense peptide brevinin-1PMa, originally isolated from the skin secretions of the Amazon River frog, Lithobates palmipes. This peptide has garnered scientific interest due to its antimicrobial properties and significantly reduced hemolytic activity compared to its parent molecule. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential therapeutic applications. We present available quantitative data, detailed experimental protocols for its evaluation, and visualizations of its presumed mechanism of action and experimental workflows. While direct evidence for its anti-inflammatory and anticancer activities is currently lacking, we explore these potential applications based on the known functions of the broader brevinin peptide family.

Core Properties of this compound

This compound is a cationic antimicrobial peptide. Its primary sequence is a modification of brevinin-1PMa, from which a segment of seven amino acids has been deleted. This modification has been shown to have a profound impact on its biological activity, particularly its selectivity for microbial over mammalian cells.

Antimicrobial Activity

This compound exhibits activity against both Gram-positive and Gram-negative bacteria.[1][2] The available quantitative data for its antimicrobial efficacy is summarized in the table below.

Table 1: Antimicrobial Activity of this compound and Brevinin-1PMa

| Peptide | Organism | MIC (μM) | Reference |

| This compound | Staphylococcus aureus | 31 | [2][3] |

| This compound | Escherichia coli | 62.5 | [2][3] |

| Brevinin-1PMa | Staphylococcus aureus | 3 | [2][3] |

| Brevinin-1PMa | Escherichia coli | 50 | [2][3] |

Hemolytic Activity

A significant advantage of this compound is its substantially reduced hemolytic activity compared to the full-length brevinin-1PMa. This suggests a greater therapeutic window and lower risk of toxicity to mammalian red blood cells.

Table 2: Hemolytic Activity Profile

| Peptide | Hemolytic Activity | Observation | Reference |

| This compound | Markedly Reduced | >50-fold decrease compared to Brevinin-1PMa | [2][3] |

| Brevinin-1PMa | Strongly Hemolytic | - | [2] |

Potential Therapeutic Applications

Based on the known biological activities of the brevinin superfamily, this compound holds promise in several therapeutic areas. It is important to note that while the antimicrobial activity is confirmed, the anti-inflammatory and anticancer applications are speculative and require further investigation for this specific peptide.

Antimicrobial Agent

The demonstrated activity against S. aureus and E. coli positions this compound as a candidate for the development of new antimicrobial agents, particularly in light of rising antibiotic resistance. Its reduced hemolytic activity makes it a more attractive candidate for further development than its parent peptide.

Anti-inflammatory Agent (Hypothesized)

Several members of the brevinin peptide family have been shown to possess anti-inflammatory properties. For instance, Brevinin-1GHd has been demonstrated to suppress the release of pro-inflammatory cytokines like TNF-α, NO, IL-6, and IL-1β by inactivating the MAPK signaling pathway in LPS-stimulated macrophages.[4][5] Given that chronic inflammation is a hallmark of many diseases, the potential anti-inflammatory action of this compound warrants investigation.

Anticancer Agent (Hypothesized)

Certain brevinin peptides have exhibited cytotoxic activity against various cancer cell lines.[6] The proposed mechanism often involves the electrostatic attraction between the cationic peptide and the negatively charged cancer cell membranes, leading to membrane disruption and cell death through apoptosis or necrosis.[7] Brevinin-2R, for example, induces cell death through a lysosomal-mitochondrial pathway.[7] Whether this compound retains or possesses such anticancer properties is an open area for research.

Mechanism of Action

The primary mechanism of action for brevinin peptides is believed to be the disruption of microbial cell membranes. This is a common mechanism for many antimicrobial peptides and is thought to be a key reason for the lower propensity of bacteria to develop resistance compared to conventional antibiotics.

Caption: Proposed mechanism of antimicrobial action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Steps:

-

Bacterial Culture Preparation: A single colony of the test bacterium (e.g., S. aureus, E. coli) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C.[8] The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[8]

-

Peptide Dilution: this compound is serially diluted in the appropriate medium in a 96-well microtiter plate to achieve a range of concentrations.[9]

-

Inoculation: An equal volume of the standardized bacterial suspension is added to each well containing the peptide dilutions.

-

Controls: Wells containing only the bacterial suspension (positive control for growth) and wells with only sterile broth (negative control for contamination) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.[8][9]

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.[9] This can be assessed visually or by measuring the optical density at 600 nm.

Hemolytic Assay

This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity to mammalian cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. phaidra.vetmeduni.ac.at [phaidra.vetmeduni.ac.at]

- 3. researchgate.net [researchgate.net]

- 4. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brevinin-1GHd: a novel Hylarana guentheri skin secretion-derived Brevinin-1 type peptide with antimicrobial and anticancer therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 9. 3.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

Des(8-14)brevinin-1PMa: A Technical Guide to its Interaction with Bacterial Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the antimicrobial peptide Des(8-14)brevinin-1PMa, a truncated analog of Brevinin-1PMa. This document collates available quantitative data on its biological activity, details the experimental protocols for its characterization, and elucidates its mechanism of interaction with bacterial membranes. Through structured data presentation and visual workflows, this guide serves as a comprehensive resource for researchers and professionals in the fields of antimicrobial research and drug development.

Introduction

Antimicrobial resistance poses a significant global health threat, necessitating the development of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to inducing resistance. The brevinin family, isolated from the skin secretions of frogs, is a well-studied group of AMPs known for their potent antimicrobial and hemolytic activities.[1][2]

This compound is a synthetic analog of Brevinin-1PMa, a peptide identified in the skin secretions of the Amazon River frog, Lithobates palmipes.[3] It is derived from the parent peptide, Brevinin-1PMa (FLPLIAGVAAKVLPKIFCAISKKC), by the deletion of the amino acid sequence VAAKVLP (residues 8-14). This modification has been shown to significantly alter its biological activity, particularly reducing its toxicity to eukaryotic cells while retaining valuable antimicrobial properties.

Quantitative Data Summary

The biological activity of this compound has been quantitatively assessed to determine its antimicrobial efficacy and hemolytic activity. The following tables summarize the key findings, comparing the truncated peptide to its parent molecule, Brevinin-1PMa.

Table 1: Minimum Inhibitory Concentration (MIC) Data

| Peptide | Target Organism | MIC (µM) | Reference |

| This compound | Staphylococcus aureus | 31 | [4] |

| Escherichia coli | 62.5 | [4] | |

| Brevinin-1PMa (Parent Peptide) | Staphylococcus aureus | 3 | [4] |

| Escherichia coli | 50 | [4] |

Table 2: Hemolytic Activity Data

| Peptide | Activity | Observation | Reference |

| This compound | Hemolytic Activity | > 50-fold decrease compared to Brevinin-1PMa | [4] |

| Brevinin-1PMa (Parent Peptide) | Hemolytic Activity | Potent hemolytic activity | [5] |

Interaction with Bacterial Membranes

The primary mechanism of action for most brevinin peptides involves the disruption of the bacterial cell membrane's integrity.[1][6] While specific studies on the membrane interaction of this compound are not yet available, its mechanism can be inferred from the extensive research on the brevinin-1 family.

The cationic nature of brevinin peptides facilitates an initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[7] Following this initial binding, the peptides are thought to insert into the lipid bilayer.

In a membrane-mimetic environment, brevinin-1 peptides typically adopt an amphipathic α-helical structure.[7] This conformation is crucial for their membrane-disrupting activity. The proposed models for membrane disruption by brevinin peptides include the "carpet-like" model and the formation of "toroidal pores".[1] In the carpet-like model, the peptides accumulate on the membrane surface, disrupting the lipid packing and leading to membrane micellization and eventual collapse. The toroidal pore model suggests that the peptides insert into the membrane, inducing a curvature in the lipid bilayer and forming pores where the peptide helices and lipid head groups line the channel.

The deletion of the hydrophobic segment in this compound likely alters its amphipathic character, which could explain the observed decrease in both antimicrobial and hemolytic activity. The reduced hydrophobicity may hinder its ability to insert deeply into the lipid core of the membrane, leading to a less disruptive interaction.

Figure 1: Proposed mechanism of this compound interaction with bacterial membranes.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with bacterial membranes. These are representative protocols based on standard practices in the field.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard broth microdilution method is typically employed.

Materials:

-

Test peptide (this compound)

-

Bacterial strains (Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Peptide Dilution: Prepare a series of twofold dilutions of the peptide in MHB in a 96-well plate.

-

Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions.

-

Controls: Include a positive control (bacteria without peptide) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest peptide concentration at which no visible bacterial growth is observed.

Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Hemolytic Assay

This assay measures the ability of a peptide to lyse red blood cells (erythrocytes), providing an indication of its cytotoxicity towards mammalian cells.

Materials:

-

Test peptide (this compound)

-

Freshly drawn red blood cells (e.g., human, horse)

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (positive control for 100% hemolysis)

-

Microcentrifuge tubes

-

Spectrophotometer

Procedure:

-

Red Blood Cell Preparation: Wash the red blood cells three times with PBS by centrifugation and resuspend to the desired concentration (e.g., 2% v/v in PBS).

-

Peptide Incubation: Add various concentrations of the peptide to the red blood cell suspension in microcentrifuge tubes.

-

Controls: Include a negative control (red blood cells in PBS) and a positive control (red blood cells with Triton X-100 for complete lysis).

-

Incubation: Incubate the tubes at 37°C for 1 hour with gentle agitation.

-

Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

-

Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 450 nm.

-

Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay assesses the ability of a peptide to permeabilize the bacterial cytoplasmic membrane using a fluorescent dye that only enters cells with compromised membranes.

Materials:

-

Test peptide (this compound)

-

Bacterial strains

-

SYTOX Green nucleic acid stain

-

Buffer (e.g., HEPES)

-

Fluorometer

Procedure:

-

Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, then wash and resuspend in buffer to a specific optical density.

-

Assay Setup: Add the bacterial suspension to the wells of a microplate.

-

Dye Addition: Add SYTOX Green to each well to a final concentration of 1-5 µM and incubate in the dark.

-

Peptide Addition: Add different concentrations of the peptide to the wells.

-

Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity over time using a fluorometer with excitation and emission wavelengths appropriate for SYTOX Green (e.g., 485 nm excitation, 520 nm emission). An increase in fluorescence indicates membrane permeabilization.

Figure 3: Workflow for the membrane permeabilization assay using SYTOX Green.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide in different environments, such as in aqueous solution and in the presence of membrane-mimicking liposomes.

Materials:

-

Test peptide (this compound)

-

Buffer (e.g., phosphate buffer)

-

Membrane-mimicking liposomes (e.g., prepared from bacterial lipids)

-

CD spectropolarimeter

Procedure:

-

Sample Preparation: Prepare solutions of the peptide in buffer and in the presence of liposomes at various peptide-to-lipid ratios.

-

CD Spectra Acquisition: Record the CD spectra of the samples in the far-UV region (typically 190-260 nm) at a controlled temperature.

-

Data Analysis: Analyze the resulting spectra to estimate the percentage of α-helix, β-sheet, and random coil structures. A transition from a random coil in buffer to an α-helical structure in the presence of liposomes is indicative of membrane interaction and folding.

Conclusion

This compound represents an interesting lead compound in the development of new antimicrobial agents. Its significantly reduced hemolytic activity compared to its parent peptide, Brevinin-1PMa, highlights the potential of peptide truncation as a strategy to mitigate cytotoxicity. While its antimicrobial potency is also reduced, the retained activity against clinically relevant bacteria warrants further investigation. This technical guide provides a foundational understanding of this compound, offering valuable data and methodologies to guide future research into its mechanism of action, optimization, and potential therapeutic applications. Further studies focusing on its specific interactions with bacterial membrane models and its efficacy in in vivo infection models are crucial next steps in its development pipeline.

References

- 1. Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri [mdpi.com]

- 2. Antimicrobial Peptide Brevinin-1RL1 from Frog Skin Secretion Induces Apoptosis and Necrosis of Tumor Cells [mdpi.com]

- 3. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brevinin-2GHk from Sylvirana guentheri and the Design of Truncated Analogs Exhibiting the Enhancement of Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic Insight into the Early Stages of Toroidal Pore Formation by the Antimicrobial Peptide Smp24 - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Impact of Reduced Cationicity on Des(8-14)brevinin-1PMa: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the antimicrobial peptide Des(8-14)brevinin-1PMa, focusing on the effects of its reduced cationicity on its biological activity. This document is intended for researchers, scientists, and drug development professionals working in the fields of antimicrobial research and peptide therapeutics.

Introduction

Antimicrobial resistance is a pressing global health crisis, necessitating the development of novel therapeutic agents. Cationic antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action, which often involve disruption of the microbial cell membrane. The brevinin family of peptides, isolated from amphibian skin, has demonstrated potent antimicrobial properties. This guide investigates a truncated analog of brevinin-1PMa, termed this compound, to elucidate the role of a specific peptide region and its associated charge in antimicrobial and hemolytic activities.

Peptide Profiles

The parent peptide, brevinin-1PMa, and its truncated analog, this compound, are the focus of this investigation. The deletion of the seven-amino-acid sequence "VAAKVLP" results in a smaller peptide with a theoretical reduction in net positive charge, a property widely considered crucial for the initial interaction with negatively charged bacterial membranes.

Table 1: Amino Acid Sequences of Brevinin-1PMa and this compound

| Peptide | Amino Acid Sequence |

| Brevinin-1PMa | FLPLIAGVAAKVLP KIFCAISKKC |

| This compound | FLPLIAGKIFCAISKKC |

Biological Activity: A Comparative Analysis

The truncation of brevinin-1PMa to this compound has a profound and differential impact on its biological activities. The following table summarizes the key quantitative data from antimicrobial and hemolytic assays.

Table 2: Comparative Biological Activities of Brevinin-1PMa and this compound

| Peptide | Target Organism/Cell | Assay | Result | Reference |

| Brevinin-1PMa | Staphylococcus aureus | MIC | 3 µM | [1] |

| This compound | Staphylococcus aureus | MIC | 31 µM | [1] |

| Brevinin-1PMa | Escherichia coli | MIC | 50 µM | [1] |

| This compound | Escherichia coli | MIC | 62.5 µM | [1] |

| Brevinin-1PMa | Mouse Erythrocytes | Hemolytic Activity | >50-fold higher than this compound | [1] |

| This compound | Mouse Erythrocytes | Hemolytic Activity | >50-fold decrease compared to Brevinin-1PMa | [1] |

The data clearly indicates that the deletion of the VAAKVLP sequence leads to a significant (10-fold) reduction in potency against the Gram-positive bacterium Staphylococcus aureus.[1] In contrast, the activity against the Gram-negative bacterium Escherichia coli is largely maintained.[1] Most notably, the hemolytic activity of this compound is dramatically reduced by over 50-fold, suggesting a significant improvement in its selectivity for bacterial over mammalian cells.[1]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a widely accepted technique for its determination.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol Steps:

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is incubated until it reaches the logarithmic growth phase and then diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL).

-

Preparation of Peptide Dilutions: The antimicrobial peptides are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.

-

Incubation: The plate is incubated at 37°C for 16-24 hours.

-

Determination of MIC: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity towards mammalian cells.

Caption: Workflow for the Hemolytic Activity assay.

Protocol Steps:

-

Preparation of Red Blood Cell (RBC) Suspension: Freshly drawn red blood cells (e.g., from mice) are washed with a buffered saline solution (e.g., PBS) and resuspended to a specific concentration (e.g., 2% v/v).

-

Incubation: The peptide at various concentrations is incubated with the RBC suspension for a defined period (e.g., 1 hour) at 37°C. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.

-

Centrifugation: The samples are centrifuged to pellet the intact RBCs.

-

Measurement of Hemoglobin Release: The amount of hemoglobin released into the supernatant, which is proportional to the extent of hemolysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Calculation of Percentage Hemolysis: The percentage of hemolysis is calculated relative to the positive control.

Proposed Mechanisms of Action: The Role of Cationicity

The observed differences in the biological activities of brevinin-1PMa and this compound can be attributed to the altered physicochemical properties of the truncated peptide, primarily its reduced cationicity. The initial interaction of most cationic AMPs with the bacterial membrane is driven by electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

The reduced positive charge of this compound likely weakens this initial electrostatic interaction, leading to a decreased accumulation of the peptide on the bacterial surface. This can explain the reduced potency against S. aureus. The retained activity against E. coli suggests that other factors, such as the overall hydrophobicity and amphipathicity of the peptide, also play a crucial role in its interaction with the outer membrane of Gram-negative bacteria.

The dramatic reduction in hemolytic activity is a significant finding. Eukaryotic cell membranes are generally zwitterionic and have a lower net negative charge compared to bacterial membranes. The higher cationicity of brevinin-1PMa may lead to non-specific interactions with and disruption of erythrocyte membranes. The lower positive charge of this compound significantly mitigates this off-target toxicity, enhancing its therapeutic potential.

Several models have been proposed to describe the membrane-disrupting mechanisms of AMPs. The following diagrams illustrate these conceptual pathways.

Caption: Proposed models for the membrane-disrupting mechanisms of antimicrobial peptides.

Conclusion and Future Directions

The investigation of this compound provides valuable insights into the structure-activity relationship of brevinin peptides. The reduction in cationicity through the deletion of the VAAKVLP sequence significantly diminishes its activity against S. aureus and, more importantly, drastically reduces its hemolytic activity while maintaining its potency against E. coli. This highlights the potential for designing novel antimicrobial peptides with improved selectivity and therapeutic indices by modulating their charge and other physicochemical properties.

Future research should focus on:

-

Detailed biophysical studies to characterize the interaction of both peptides with model membranes mimicking bacterial and mammalian cell surfaces.

-

Further truncation and amino acid substitution studies to pinpoint the key residues responsible for the observed activities.

-

In vivo efficacy and toxicity studies of this compound to assess its potential as a therapeutic candidate.

By understanding the fundamental principles governing the activity and selectivity of AMPs, the scientific community can accelerate the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

The Absence of Proline: A Key Determinant in the Reduced Activity and Hemolytic Profile of Des(8-14)brevinin-1PMa

A Technical Guide for Researchers and Drug Development Professionals

The strategic modification of antimicrobial peptides (AMPs) is a cornerstone of next-generation antibiotic development. This guide delves into the functional consequences of a specific truncation in the amphibian-derived peptide, brevinin-1PMa. The removal of a seven-amino-acid segment, which includes a crucial proline residue, to form Des(8-14)brevinin-1PMa, dramatically alters its biological activity. This analysis provides a comprehensive overview of the available data, experimental methodologies, and the underlying structure-activity relationships, offering valuable insights for the rational design of novel AMPs with improved therapeutic indices.

Comparative Biological Activity of Brevinin-1PMa and this compound

The truncation of brevinin-1PMa to this compound has a profound and differential impact on its antimicrobial and hemolytic activities. The original peptide, brevinin-1PMa, has the sequence FLPLIAGVAAKVLPKIFCAISKKC. The deletion of the VAAKVLP sequence results in this compound. This modification significantly reduces its potency against the Gram-positive bacterium Staphylococcus aureus and drastically curtails its hemolytic activity, while largely maintaining its effectiveness against the Gram-negative bacterium Escherichia coli.

| Peptide | Target Organism/Cell | Activity Metric | Value |

| Brevinin-1PMa | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 3 µM[1][2][3][4][5] |

| This compound | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 31 µM[1][2][3][4][5] |

| Brevinin-1PMa | Escherichia coli | Minimum Inhibitory Concentration (MIC) | 50 µM[1][2][3][4][5] |

| This compound | Escherichia coli | Minimum Inhibitory Concentration (MIC) | 62.5 µM[1][2][3][4][5] |

| Brevinin-1PMa | Human Red Blood Cells | Hemolytic Activity | High |

| This compound | Human Red Blood Cells | Hemolytic Activity | >50-fold decrease compared to Brevinin-1PMa[1][2][3][4][5] |

The Structural Significance of Proline-14

The deleted segment in this compound includes Proline at position 14 of the parent peptide. Proline residues are known to introduce structural constraints in peptides, often inducing kinks or turns in the peptide backbone. In the context of brevinin-1 peptides, Proline-14 is a highly conserved residue and is believed to be critical for creating a stable kink in the molecule. This structural feature is thought to be essential for the peptide's interaction with and disruption of bacterial membranes. The absence of this proline-induced kink in this compound likely underlies the observed reduction in its antimicrobial activity against S. aureus and its dramatically lower hemolytic activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data table.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium (S. aureus or E. coli) is inoculated into a sterile broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Peptide Dilution Series: The peptides (brevinin-1PMa and this compound) are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity.

-

Preparation of Red Blood Cells (RBCs): Fresh human or animal red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other cellular components. The washed RBCs are then resuspended in PBS to a final concentration of 1-4%.

-

Peptide Incubation: The peptides are serially diluted in PBS in a 96-well plate. An equal volume of the RBC suspension is added to each well. A positive control (e.g., Triton X-100, which causes 100% lysis) and a negative control (PBS alone) are included.

-

Incubation and Centrifugation: The plate is incubated at 37°C for a specified time (e.g., 1 hour). After incubation, the plate is centrifuged to pellet the intact RBCs.

-

Measurement of Hemolysis: The supernatant from each well is transferred to a new plate, and the amount of hemoglobin released is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm or 570 nm) using a spectrophotometer. The percentage of hemolysis is calculated relative to the positive control.

Visualizing the Impact of Proline Absence

The following diagrams illustrate the structure-activity relationship and the experimental workflow.

Caption: Impact of Proline-14 absence on the structure and activity of brevinin-1PMa.

Caption: Workflow for assessing the biological activity of antimicrobial peptides.

Signaling Pathway Involvement: An Immunomodulatory Perspective

While the primary antimicrobial mechanism of brevinin peptides is believed to be membrane disruption, some studies suggest an immunomodulatory role involving cellular signaling pathways. For instance, certain brevinin-1 peptides have been shown to bind to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This interaction can lead to the suppression of pro-inflammatory cytokine release by inactivating the MAPK signaling pathway. This suggests a dual role for some brevinins, acting directly on microbes and also modulating the host's immune response.

Caption: Brevinin-1 peptides may modulate inflammatory responses by targeting the MAPK pathway.

Conclusion

The deletion of the VAAKVLP segment, and critically the proline residue within it, from brevinin-1PMa serves as a compelling case study in the structure-activity relationship of antimicrobial peptides. The resulting analog, this compound, exhibits a significantly attenuated activity against S. aureus and a markedly improved hemolytic profile. This trade-off, however, comes with the retention of activity against E. coli, highlighting the potential for engineering peptides with greater selectivity. For researchers and drug developers, these findings underscore the importance of specific amino acid residues and their structural implications in dictating the biological and toxicological properties of AMPs. The detailed methodologies and conceptual diagrams provided in this guide offer a framework for the continued exploration and rational design of novel peptide-based therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Multiple Mechanistic Action of Brevinin-1FL Peptide against Oxidative Stress Effects in an Acute Inflammatory Model of Carrageenan-Induced Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 5. Peptidomic analysis of the host-defense peptides in skin secretions of the Amazon River frog Lithobates palmipes (Ranidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

Des(8-14)brevinin-1PMa: A Promising Scaffold for Novel Antibiotic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. Among these, Des(8-14)brevinin-1PMa, a truncated analog of a natural frog-skin-derived peptide, presents a compelling template for the design of new antibiotics with an improved therapeutic index. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and its potential as a scaffold for the development of next-generation antimicrobial agents.

Introduction to this compound

This compound is a synthetically derived antimicrobial peptide. It is a modification of brevinin-1PMa, a host-defense peptide isolated from the skin secretions of the Amazon River frog, Lithobates palmipes. The modification involves the deletion of a seven-amino-acid segment (residues 8-14, sequence VAAKVLP) from the parent peptide. This alteration has been shown to be a critical determinant of the peptide's biological activity, significantly reducing its toxicity to mammalian cells while retaining potent antimicrobial properties.

Brevinin-family peptides are characterized by their cationic nature and their propensity to form an amphipathic α-helical secondary structure. These structural features are crucial for their interaction with and disruption of microbial cell membranes.

Physicochemical and Biological Properties